4-(Trifluoromethyl)nicotinonitrile
Overview
Description
4-(Trifluoromethyl)nicotinonitrile, with the chemical formula C7H3F3N2, is a compound known for its applications in pharmaceutical research and development . It is a member of the pyridine family and contains a trifluoromethyl group and a nitrile group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)nicotinonitrile involves the reaction of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile with appropriate reagents . Another method includes the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile under alkaline conditions . The reaction temperature typically ranges from 50-100°C, and the reaction time is between 3-9 hours .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. For instance, using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials can lead to efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Trifluoromethyl)nicotinic acid.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.
Major Products:
Oxidation: 4-(Trifluoromethyl)nicotinic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of novel drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in the development of insecticides like flonicamid, derivatives of this compound inhibit the feeding behavior of aphids by targeting their nervous system . This compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
- 3-Cyano-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinamide
Uniqueness: 4-(Trifluoromethyl)nicotinonitrile stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRCRHQLUNYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371569 | |
Record name | 4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-43-6 | |
Record name | 4-(Trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13600-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of bioactive compounds can be synthesized using 4-(Trifluoromethyl)nicotinonitrile as a starting material?
A1: this compound serves as a precursor for diverse heterocyclic compounds, including imidazo[4,5-b]pyridine-2(3H)-one derivatives [], trifluoromethyl pyrido[2,3-d] pyrimidinone derivatives [], and trifluoromethylnaphthyridine derivatives []. These synthesized compounds have shown promising antimicrobial and anticancer activities.
Q2: How do structural modifications of compounds derived from this compound influence their biological activity?
A2: Research indicates that incorporating different azole rings (triazole, thiadiazole, triazolothione) and other functional groups into the core structure derived from this compound significantly impacts the resulting compound's antimicrobial activity [, ]. For example, in one study, compounds incorporating triazolothione, thiadiazole, and triazole rings exhibited enhanced activity against the bacteria Bacillus subtilis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.
Q3: Have any compounds derived from this compound shown potential as anticancer agents?
A3: Yes, studies have identified certain trifluoromethylnaphthyridine derivatives synthesized from this compound as exhibiting anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer cells []. Notably, these compounds demonstrated efficacy at micromolar concentrations and showed minimal toxicity towards normal cells, suggesting potential for further development as anticancer therapies.
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